Monomethyl auristatin E intermediate-10

Description

BenchChem offers high-quality Monomethyl auristatin E intermediate-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monomethyl auristatin E intermediate-10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H35NO5 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |

InChI |

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16?,18-,20?/m1/s1 |

InChI Key |

PCUHBNWYHLQSBO-KGXSXCIVSA-N |

Isomeric SMILES |

CCC(C)C([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

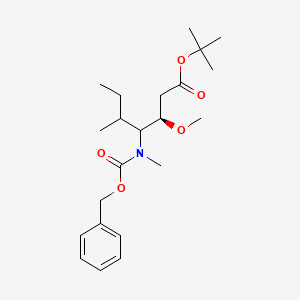

Monomethyl auristatin E intermediate-10 chemical structure

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) intermediate-10, a crucial building block in the synthesis of the potent anti-mitotic agent MMAE. As a key component in many antibody-drug conjugates (ADCs), a thorough understanding of the synthesis and properties of MMAE and its precursors is essential for the development of effective cancer therapeutics.[1][2] This document details the chemical structure, physicochemical properties, and its role in the synthetic pathway of MMAE, providing a valuable resource for researchers in oncology and medicinal chemistry.

Core Compound Identification

Monomethyl auristatin E intermediate-10 is a key reagent in the multi-step chemical synthesis of MMAE.[1] Its precise chemical structure contains essential stereocenters that are foundational to the biological activity of the final MMAE payload. The systematic IUPAC name for this intermediate is tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate.[3]

Physicochemical and Quantitative Data

The properties of MMAE intermediate-10 are critical for its handling, reaction setup, and storage. The following table summarizes the key quantitative data for this compound.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₂₂H₃₅NO₅ | [3] |

| Molecular Weight | 393.5 g/mol | [3] |

| IUPAC Name | tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate | [3] |

| Canonical SMILES | CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 | [3] |

| Solubility | Soluble in DMSO, DMF; Insoluble in H₂O | [3] |

| Storage Conditions | -20°C, desiccated | [3] |

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analogue of the natural product dolastatin 10 and is approximately 100 to 1,000 times more potent than doxorubicin, making it a highly effective cytotoxic agent when targeted to cancer cells via monoclonal antibodies.[4][] The total synthesis of MMAE is a complex process that relies on a convergent strategy, where different fragments of the pentapeptide are synthesized separately before being coupled together.[4][6]

MMAE intermediate-10 serves as a precursor to one of these fragments, specifically containing the dolaisoleucine (Dil) amino acid residue.[4] The synthesis proceeds by first deprotecting the tert-butyl ester of the intermediate to yield a free carboxylic acid. This activated fragment is then sequentially coupled with other amino acid units to build the full peptide backbone of MMAE.

Below is a diagram illustrating the logical workflow of MMAE synthesis, highlighting the position of Intermediate-10.

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for peptide synthesis and are representative of the steps required to convert MMAE intermediate-10 into the subsequent fragment for MMAE synthesis.[4]

Step 1: Deprotection of the Tert-Butyl Ester

This crucial first step removes the tert-butyl protecting group from the carboxylic acid moiety, enabling its activation for the subsequent peptide coupling reaction.

-

Objective: To hydrolyze the tert-butyl ester of Intermediate-10 to yield the corresponding free carboxylic acid.

-

Reagents:

-

Monomethyl auristatin E intermediate-10

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve MMAE intermediate-10 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is a 25-50% solution of TFA in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude carboxylic acid is typically co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual acid and is often used in the next step without further purification.

-

Step 2: Peptide Coupling to the Next Amino Acid Fragment

Following deprotection, the newly formed carboxylic acid is coupled with the amine group of the next amino acid in the MMAE sequence.

-

Objective: To form a peptide bond between the deprotected Intermediate-10 fragment and the subsequent amino acid derivative.

-

Reagents:

-

Crude carboxylic acid from Step 1

-

Next amino acid fragment (with a protected carboxylic acid and a free amine)

-

Peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA)

-

Aprotic solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the crude carboxylic acid from the previous step in anhydrous DMF or DCM under an inert atmosphere.

-

Add the peptide coupling reagent (e.g., HATU, typically 1.1-1.5 equivalents) and the non-nucleophilic base (e.g., DIPEA, typically 2-3 equivalents) to the solution to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.

-

In a separate flask, dissolve the next amino acid fragment (typically 1.0 equivalent) in the same anhydrous solvent.

-

Add the solution of the amine component to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure coupled dipeptide fragment.[4]

-

The overall yield for multi-step syntheses like that of MMAE can vary, but individual peptide coupling and deprotection steps typically achieve yields in the range of 70% to 95%.[4]

Conclusion

Monomethyl auristatin E intermediate-10 is a well-defined chemical entity that plays a pivotal role in the convergent synthesis of MMAE, a payload of critical importance in modern ADC design. Understanding its properties and the experimental protocols for its conversion is fundamental for chemists and drug development professionals working to create next-generation targeted cancer therapies. The methodologies outlined in this guide provide a foundational framework for the practical application of this intermediate in the synthesis of auristatin-based therapeutics.

References

The Strategic Role of a Dolaisoleucine Precursor in Monomethyl Auristatin E Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells. The complex chemical structure of MMAE necessitates a sophisticated, multi-step synthetic approach. A pivotal component in this synthesis is the precursor to the dolaisoleucine (Dil) unit, an unusual amino acid that is integral to the biological activity of MMAE. This technical guide provides an in-depth analysis of the synthesis and role of a key intermediate, tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate , in the total synthesis of MMAE.

This intermediate, often referred to in literature as a protected form of dolaisoleucine, serves as a crucial building block, ensuring the correct stereochemistry and enabling efficient coupling with other fragments of the MMAE molecule. The strategic use of protecting groups, specifically the tert-butyl ester for the carboxylic acid and the benzyloxycarbonyl (Cbz) group for the secondary amine, is paramount for the successful synthesis of high-purity MMAE.

The Synthetic Pathway: A Convergent Approach

The total synthesis of MMAE is typically achieved through a convergent strategy, where different fragments of the pentapeptide are synthesized separately and then coupled together in the final stages. The dolaisoleucine precursor, tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, is a key component of one of these fragments.

The overall synthetic workflow can be visualized as follows:

An In-Depth Technical Guide to MMAE Intermediate-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental data for Monomethyl Auristatin E (MMAE) Intermediate-10, a key building block in the total synthesis of the potent antibody-drug conjugate (ADC) payload, MMAE. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and ADC development.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Due to its high cytotoxicity, MMAE is not used as a standalone chemotherapeutic agent but is a critical component of several clinically approved and investigational ADCs. The total synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid derivatives.

MMAE Intermediate-10, identified as tert-butyl (3R,4S,5S)-4-(N-((benzyloxy)carbonyl)-N-methylamino)-3-methoxy-5-methylheptanoate , is a crucial precursor in this synthetic pathway. This intermediate, also known by the abbreviation Cbz-Dolaisoleucine-OtBu , incorporates the dolaisoleucine (Dil) moiety with both N-terminal and C-terminal protecting groups, allowing for controlled and sequential peptide couplings. Accurate characterization of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient.

Physicochemical Properties

A thorough review of available data has yielded the following physicochemical properties for MMAE Intermediate-10. The lack of extensive experimental data in publicly accessible literature highlights the often proprietary nature of synthetic intermediates in drug development.

| Property | Value | Source |

| Chemical Name | tert-butyl (3R,4S,5S)-4-(N-((benzyloxy)carbonyl)-N-methylamino)-3-methoxy-5-methylheptanoate | Internal Name |

| Synonyms | Cbz-Dolaisoleucine-OtBu, MMAE intermediate-10 | Common Names |

| CAS Number | 154633-73-5 | [1][2] |

| Molecular Formula | C₂₂H₃₅NO₅ | [1][2] |

| Molecular Weight | 393.52 g/mol | [1][2] |

| Appearance | Data not available (Expected to be a solid or oil) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available (Expected to be soluble in common organic solvents like DCM, EtOAc, DMF) | - |

| pKa | Data not available | - |

| LogP (Calculated) | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of MMAE Intermediate-10 are not extensively published. The following sections provide a generalized workflow and methodology based on established principles of peptide chemistry and information gleaned from related patent literature.

Synthesis

The synthesis of MMAE Intermediate-10 involves the protection of the amino and carboxylic acid functionalities of the dolaisoleucine core. A common approach involves two key steps:

-

C-Terminal Protection: The carboxylic acid of dolaisoleucine is protected as a tert-butyl ester (OtBu). This is typically achieved by reacting dolaisoleucine with a tert-butyl source under acidic conditions.

-

N-Terminal Protection: The secondary amine of the dolaisoleucine tert-butyl ester is then protected with a benzyloxycarbonyl (Cbz or Z) group. This is generally accomplished by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

This protected intermediate can then be carried forward in the MMAE synthesis. For example, the tert-butyl ester can be selectively deprotected to reveal the carboxylic acid for coupling with the next amino acid in the sequence.

Purification

Purification of the crude product after synthesis is critical to remove unreacted starting materials, reagents, and byproducts.

-

Method: Flash column chromatography on silica (B1680970) gel is the most common method for purifying protected amino acid intermediates of this nature.

-

Eluent System: A non-polar/polar solvent system is used to elute the compound from the silica gel. A typical gradient might start with a low polarity mixture (e.g., 100% hexanes) and gradually increase in polarity with a solvent like ethyl acetate (B1210297) (EtOAc). A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.

-

Monitoring: The progress of the purification is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Analysis

The identity and purity of the synthesized MMAE Intermediate-10 are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the Cbz, tert-butyl, and dolaisoleucine backbone protons.

-

¹³C NMR: Provides information about the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (like acetonitrile), often with an acid modifier like trifluoroacetic acid (TFA), is a standard method.

Synthetic Pathway Visualization

The following diagram illustrates the position of MMAE Intermediate-10 within the broader synthetic strategy for MMAE. It shows the formation of the protected dolaisoleucine unit and its subsequent use in peptide coupling.

References

- 1. tert-butyl (3R,4S,5S)-4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate synthesis - chemicalbook [chemicalbook.com]

- 2. 154633-73-5|tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate|BLD Pharm [bldpharm.com]

Technical Guide: Monomethyl Auristatin E Intermediate-9

A comprehensive technical guide on a pivotal intermediate in the synthesis of Monomethyl Auristatin E (MMAE) is detailed below. It is important to note that while the query specified "Monomethyl auristatin E intermediate-10," a thorough review of scientific literature and chemical databases did not yield a publicly documented intermediate with this specific designation. However, extensive information is available for other key intermediates. This guide focuses on Monomethyl auristatin E intermediate-9 , a critical chiral building block in the convergent synthesis of MMAE.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of Monomethyl auristatin E (MMAE) intermediate-9, including its chemical properties, role in the synthesis of MMAE, and detailed experimental protocols.

Introduction to Monomethyl Auristatin E (MMAE) and its Synthesis

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1][2] Due to its high cytotoxicity, it is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[1][2] This targeted delivery minimizes systemic exposure and enhances the therapeutic window.[1][2] MMAE is a synthetic analogue of the natural product dolastatin 10.[3][4]

The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[2][3] A common and efficient approach is a convergent synthesis, where different fragments of the molecule are synthesized separately before being coupled together.[1][4]

Profile of MMAE Intermediate-9

A crucial precursor in the synthesis of the N-terminal fragment of MMAE is "intermediate-9".[3] This compound provides a significant portion of the MMAE backbone and contains key stereocenters essential for the biological activity of the final molecule.[3]

Table 1: Chemical Properties of Monomethyl Auristatin E Intermediate-9 [3]

| Property | Value |

| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate |

| CAS Number | 120205-58-5 |

| Molecular Formula | C₂₂H₃₅NO₅ |

| Molecular Weight | 393.52 g/mol |

| Appearance | Colorless to light yellow oil |

Role of Intermediate-9 in the MMAE Synthesis Pathway

Intermediate-9 serves as a precursor to the dolaisoleucine (Dil) amino acid residue within the pentapeptide structure of MMAE.[4] The overall synthetic strategy involves the preparation of a protected tetrapeptide, which is then coupled with a dolaphenine analogue, followed by deprotection to yield the final MMAE molecule.[4]

Below is a diagram illustrating the logical workflow of MMAE synthesis, highlighting the position of intermediate-9.

Experimental Protocols

The following are representative experimental protocols for the synthesis and subsequent reaction of intermediate-9, based on established synthetic routes.

Synthesis of Intermediate-9

The synthesis of intermediate-9 is a multi-step process that is not detailed in the provided search results. However, it is a known chiral building block that can be prepared through various stereoselective synthetic methods.

Conversion of Intermediate-9 to the N-terminal Tetrapeptide

A general procedure for the conversion of intermediate-9 into the larger N-terminal fragment of MMAE involves the following steps.

Step 1: Deprotection of the tert-Butyl Ester

-

Objective: To remove the tert-butyl protecting group from the carboxylic acid functionality of intermediate-9.

-

Protocol:

-

Dissolve intermediate-9 in a suitable solvent, such as a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the deprotected intermediate.

-

Step 2: Peptide Coupling

-

Objective: To couple the deprotected intermediate with the next amino acid residue in the sequence.

-

Protocol:

-

Dissolve the deprotected carboxylic acid in an appropriate solvent, such as dimethylformamide (DMF).

-

Activate the carboxylic acid with a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Add the corresponding amino acid or peptide fragment to be coupled.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction for completion.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting peptide fragment by column chromatography.

-

Step 3: Subsequent Deprotection and Coupling Steps

These deprotection and coupling steps are repeated sequentially to build the full N-terminal tetrapeptide before the final coupling with the C-terminal dolaphenine fragment.

Final Assembly and Purification of MMAE

-

Objective: To couple the N-terminal and C-terminal fragments and purify the final MMAE product.

-

Protocol:

-

The fully assembled and protected pentapeptide is subjected to a final deprotection step, often involving catalytic hydrogenation to remove protecting groups like the benzyloxycarbonyl (Cbz) group.

-

The crude MMAE is then purified, typically by preparative high-performance liquid chromatography (HPLC), to achieve the high purity required for its use in ADCs.[4]

-

Table 2: Representative Yields and Purity for Key Steps in MMAE Synthesis [2]

| Step | Typical Yield | Typical Purity (by HPLC) |

| Esterification of Dolaisoleucine | > 95% | > 98% |

| Peptide Coupling Steps (per step) | 80-95% | > 95% |

| Final Deprotection and Purification | 70-85% | > 99% |

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Signaling Pathway and Mechanism of Action of MMAE

Once MMAE is released from the antibody-drug conjugate within a cancer cell, it acts as a potent inhibitor of tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

This technical guide provides a foundational understanding of a key intermediate in the synthesis of MMAE. The successful and high-purity synthesis of such intermediates is a critical aspect of the development and manufacturing of next-generation targeted cancer therapies.

References

Synthesizing Monomethyl Auristatin E: A Technical Guide to its Core Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, serving as a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs). Its intricate molecular architecture necessitates a precise and controlled multi-step synthesis. This technical guide provides an in-depth overview of the key building blocks of MMAE, their synthesis, and the convergent strategy employed for its final assembly. Detailed experimental protocols for the synthesis of key intermediates are provided, along with a summary of quantitative data to facilitate reproducibility and optimization.

The Convergent Synthesis of MMAE

The total synthesis of MMAE is a complex undertaking that is most efficiently approached through a convergent strategy. This involves the independent synthesis of key fragments, or building blocks, which are then coupled together in the final stages to form the complete pentapeptide-like structure. The core of MMAE consists of four unique amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, all capped with a C-terminal dolaphenine derivative.[1][2]

A common convergent approach focuses on the preparation of two primary intermediates: a protected tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), and the C-terminal unit, dolaphenine.[3] This strategy allows for the efficient production and purification of these complex intermediates before their final coupling.

Key Building Blocks and Their Synthesis

The successful synthesis of MMAE hinges on the preparation of its constituent building blocks in high purity and yield. The following sections detail the synthesis of these crucial intermediates.

Dolaisoleucine (Dil) and Dolaproine (Dap) Analogues

Dolaisoleucine and dolaproine are non-proteinogenic amino acids that are central to the structure and activity of MMAE. Their synthesis is a critical and often challenging aspect of the overall process. A key precursor for the dolaisoleucine residue is "intermediate-9," chemically defined as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[2] This intermediate undergoes deprotection to prepare it for subsequent peptide coupling steps.

N-methyl-L-valine

N-methyl-L-valine is another non-standard amino acid integral to the MMAE structure. Its synthesis is typically achieved through the N-methylation of L-valine.

Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)

A key step in the convergent synthesis is the formation of a dipeptide fragment, which serves as a foundational piece for building the larger tetrapeptide.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the synthesis of MMAE. These values are representative and may vary depending on the specific reaction conditions, scale, and purification methods employed.

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 85 - 90 | >95 |

| Peptide Coupling Steps (general) | Protected Peptide Fragments | 70 - 95 | >95 |

| Final Coupling & Deprotection | Monomethyl auristatin E (MMAE) | Variable | >99 (after purification) |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below. All reactions should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)

-

Esterification of Dolaisoleucine (Dil):

-

To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.[1]

-

-

Boc Deprotection:

-

Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane.

-

Stir for 1 hour at room temperature.

-

Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

-

Peptide Coupling:

-

To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.

-

Stir for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.[1]

-

-

Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1]

-

Protocol 2: Synthesis of N-methyl-L-valine

-

N-methylation of L-Valine:

-

To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride.

-

Stir the mixture at room temperature for 24 hours.[1]

-

-

Purification:

-

Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.

-

Extract the product with diethyl ether.

-

Dry the organic layer and concentrate to obtain N-methyl-L-valine.[1]

-

Protocol 3: Assembly of the Pentapeptide Backbone and Final Deprotection

-

Saponification of the Dipeptide:

-

Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.

-

Add lithium hydroxide (B78521) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture and extract the product with ethyl acetate.[1]

-

-

Coupling with Dolaproine Analogue:

-

Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA.

-

Add the dolaproine analogue and stir overnight.[1]

-

-

Iterative Deprotection and Coupling:

-

Repeat the steps of Boc deprotection and peptide coupling with the N-methyl-L-valine and finally with the C-terminal dolaphenine derivative to complete the synthesis of the full peptide chain.[1]

-

-

Global Deprotection:

-

Treat the fully assembled and protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.

-

-

Final Purification:

-

Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99%.[3]

-

Visualizing the Synthesis and Mechanism of Action

To better illustrate the logical flow of the MMAE synthesis and its mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: Convergent synthetic workflow for Monomethyl auristatin E (MMAE).

References

The Synthesis of Monomethyl Auristatin E (MMAE): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent, recognized for its critical role as a cytotoxic "payload" in antibody-drug conjugates (ADCs).[1] Its high toxicity makes it unsuitable as a standalone chemotherapeutic; however, when linked to a monoclonal antibody that directs it to cancer cells, MMAE becomes a highly effective therapeutic agent.[1] This targeted delivery minimizes systemic exposure and widens the therapeutic window. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful antimitotic agent by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2]

The molecular structure of MMAE is that of a pentapeptide-like molecule, comprising four distinct amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, all capped with a C-terminal norephedrine (B3415761) derivative.[1] The synthesis of this complex molecule is a multi-step process that can be approached through either a linear or, more commonly, a convergent strategy.[3] The convergent approach, which involves the synthesis of key fragments followed by their sequential coupling, is generally favored due to higher overall yields and more straightforward purification of intermediates.[4]

This technical guide provides a detailed overview of the convergent synthesis pathway of MMAE, its key intermediates, comprehensive experimental protocols, and a summary of quantitative data to support researchers and professionals in the field of drug development.

MMAE Synthesis Pathway

The convergent synthesis of MMAE is a strategic process that involves the independent synthesis of key intermediates, which are then coupled to form the final pentapeptide structure. This method allows for better control over the stereochemistry and purity of each fragment before its incorporation into the final molecule.

The primary intermediates in the synthesis of MMAE are:

-

Dolaisoleucine (Dil)

-

Dolaproine (Dap)

-

N-methyl-L-valine

-

A C-terminal norephedrine derivative

The general workflow for the convergent synthesis of MMAE can be visualized as follows:

Caption: A generalized workflow for the convergent synthesis of MMAE.

Quantitative Data

The following table summarizes typical yields and purity levels for the key steps in a convergent MMAE synthesis. These values are representative and may vary depending on specific reaction conditions and the scale of the synthesis.[1]

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Synthesis of Dipeptide Fragment | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |

| Saponification of Dipeptide | Boc-L-Val-L-Dil-OH | 90-95 | >97 |

| Coupling with Dolaproine Analogue | Protected Tripeptide | 80-85 | >95 |

| Coupling with N-methyl-L-valine | Protected Tetrapeptide | 75-85 | >95 |

| Coupling with C-terminal Derivative | Fully Protected MMAE | 70-80 | >95 |

| Final Deprotection and Purification | MMAE | 80-90 | >99 |

Experimental Protocols

The following protocols are based on established synthetic routes for MMAE and its key intermediates. All reactions should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Synthesis of Key Intermediates

1. Synthesis of Dolaisoleucine (Dil) Methyl Ester

-

Esterification of Boc-L-Dolaisoleucine:

-

Dissolve Boc-L-Dolaisoleucine in methanol (B129727).

-

Cool the solution to 0°C.

-

Add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.[1]

-

-

Boc Deprotection:

-

Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane.

-

Stir for 1 hour at room temperature.

-

Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

2. N-methylation of L-Valine

-

Dissolve L-valine in methanol.

-

Add paraformaldehyde and sodium cyanoborohydride.

-

Stir the mixture at room temperature for 24 hours.[1]

-

Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to obtain N-methyl-L-valine.[1]

Assembly of the Pentapeptide Backbone

1. Synthesis of Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)

-

Peptide Coupling:

-

Dissolve Boc-L-Valine in dichloromethane (B109758) (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.

-

Stir for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.[1]

-

-

Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1]

-

2. Saponification of the Dipeptide

-

Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.

-

Add lithium hydroxide (B78521) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture and extract the product with ethyl acetate.[1]

3. Coupling with Dolaproine Analogue

-

Activate the resulting carboxylic acid from the saponification step with a coupling agent such as HATU in the presence of DIPEA.

-

Add the dolaproine analogue and stir overnight.[1]

4. Iterative Deprotection and Coupling

-

Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.[1]

Final Deprotection and Purification of MMAE

-

Global Deprotection: Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.[1]

-

Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Lyophilization: Lyophilize the pure fractions to obtain MMAE as a white solid. The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.[1]

Logical Relationships in MMAE Synthesis

The following diagram illustrates the logical progression and key transformations in the convergent synthesis of MMAE, highlighting the formation of peptide bonds and the crucial role of protecting groups.

Caption: Logical pathway of MMAE synthesis via a convergent approach.

Conclusion

The synthesis of Monomethyl Auristatin E is a complex yet well-established process within medicinal chemistry. A convergent strategy, coupled with the careful selection of protecting groups and efficient peptide coupling reagents, is paramount for achieving high yields and purity. This guide provides a foundational understanding of the synthetic pathway, key intermediates, and experimental protocols involved in the production of MMAE. The successful and reproducible synthesis of high-purity MMAE is a critical step in the manufacturing of next-generation targeted cancer therapies, underscoring the importance of robust and well-documented synthetic methodologies.

References

Molecular weight and formula of MMAE intermediate-10

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) intermediate-10, a crucial molecule in the synthesis of the potent anti-cancer agent MMAE. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and a visualization of its formation.

Core Data

MMAE intermediate-10 is a key building block in the multi-step synthesis of MMAE, a highly effective cytotoxic payload used in antibody-drug conjugates (ADCs). The precise control of its synthesis is critical for the overall efficiency and purity of the final active pharmaceutical ingredient.

Physicochemical Properties

The fundamental properties of MMAE intermediate-10 are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₂H₃₅NO₅ |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |

| Canonical SMILES | CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

| Isomeric SMILES | CCC(C)C(--INVALID-LINK--OC)N(C)C(=O)OCC1=CC=CC=C1 |

Synthesis of MMAE Intermediate-10: A Representative Experimental Protocol

The synthesis of MMAE intermediate-10 involves the protection of the secondary amine of its precursor, (3R,4S,5S)-tert-butyl 4-(methylamino)-3-methoxy-5-methylheptanoate, using benzyl (B1604629) chloroformate (Cbz-Cl). This reaction introduces the benzyloxycarbonyl (Cbz) protecting group, which is stable under various reaction conditions and can be selectively removed at a later stage of the MMAE synthesis.

Objective: To synthesize tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate (MMAE intermediate-10) by N-protection of (3R,4S,5S)-tert-butyl 4-(methylamino)-3-methoxy-5-methylheptanoate.

Materials:

-

(3R,4S,5S)-tert-butyl 4-(methylamino)-3-methoxy-5-methylheptanoate

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,4S,5S)-tert-butyl 4-(methylamino)-3-methoxy-5-methylheptanoate (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (1.5 equivalents) dropwise to the stirred solution.

-

Protection: Slowly add benzyl chloroformate (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure MMAE intermediate-10.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the logical relationship in the synthesis of MMAE intermediate-10 from its immediate precursor.

This guide provides foundational information for professionals engaged in the research and development of antibody-drug conjugates. The provided data and protocols are intended to support a deeper understanding of the synthesis of MMAE and its intermediates.

The Indispensable Role of Peptide Fragments in the Synthesis and Efficacy of Monomethyl Auristatin E (MMAE)-Based Antibody-Drug Conjugates

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that has become a cornerstone payload in the development of antibody-drug conjugates (ADCs).[1][2] Due to its profound cytotoxicity, MMAE cannot be administered systemically as a standalone drug.[1][] Its therapeutic potential is unlocked by conjugating it to a monoclonal antibody (mAb) via a linker, a critical component that often incorporates a specific peptide fragment. This technical guide delineates the multifaceted function of these peptide fragments, not only in the multi-step synthesis of the final ADC but also in governing its stability, targeted release, and overall therapeutic index. We will explore the synthesis of the peptide-linker-drug construct, its conjugation to the antibody, and the precise biochemical mechanisms orchestrated by the peptide fragment that ensure the conditional release of MMAE within the target tumor cell.

The Architecture of an MMAE-Based ADC

An MMAE-based ADC is a sophisticated tripartite molecule designed to function as a "magic bullet," selectively delivering a potent cytotoxin to cancer cells.[4] Its architecture consists of:

-

A Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen expressed on the surface of cancer cells.[5]

-

The Cytotoxic Payload (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][6]

-

The Linker: A chemical bridge connecting the mAb to MMAE. The linker's design is paramount and typically includes a specific peptide sequence that is stable in systemic circulation but cleavable in the tumor microenvironment.[][8]

The most prevalent linker system for MMAE is the valine-citrulline (Val-Cit or vc) dipeptide linker.[9][10] This linker is frequently combined with a maleimidocaproyl (mc) group for attachment to the antibody and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer that directly connects to MMAE.[11][12]

The Core Function: Peptide-Mediated Release of MMAE

The primary function of the peptide fragment within the ADC linker is to act as a biological lock, keeping the highly toxic MMAE payload inert until the ADC reaches its intended target. The release mechanism is a finely tuned, multi-step process.

-

Binding and Internalization: The ADC circulates through the bloodstream until the mAb component recognizes and binds to its specific antigen on a cancer cell's surface.[4] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into an endosome.[11]

-

Lysosomal Trafficking: The endosome containing the ADC then traffics through the cell and fuses with a lysosome.[4][11] The lysosome provides the specific enzymatic machinery required for payload release.[11]

-

Enzymatic Cleavage: The acidic environment of the lysosome contains a high concentration of proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[9][10] These enzymes recognize and specifically cleave the amide bond within the valine-citrulline dipeptide sequence of the linker.[1][11]

-

Self-Immolation and Payload Liberation: The cleavage of the peptide bond initiates the collapse of the PABC self-immolative spacer. This electronic cascade results in the release of the unmodified, fully active MMAE payload into the cytosol of the cancer cell.[8][11] Once liberated, MMAE can bind to tubulin, disrupt microtubule dynamics, induce G2/M cell cycle arrest, and ultimately trigger apoptosis.[4]

Caption: Intracellular release mechanism of MMAE from a peptide-linked ADC.

Synthesis and Conjugation Strategy

The synthesis of a functional MMAE-based ADC is a complex process involving the precise assembly of its three components. The peptide fragment is central to the synthesis of the drug-linker construct.

-

Drug-Linker Synthesis: The process typically begins with the synthesis of the complete drug-linker construct, for example, mc-vc-PAB-MMAE. This involves coupling the maleimidocaproyl (mc) spacer to the valine-citrulline (vc) dipeptide, which is then attached to the p-aminobenzyl carbamate (PABC) self-immolative spacer. Finally, this entire linker unit is covalently coupled to the N-terminus of the MMAE payload.[12][13]

-

Antibody Preparation: To prepare the antibody for conjugation, the interchain disulfide bonds are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[14][15] This process exposes reactive thiol (-SH) groups on the cysteine residues of the antibody.

-

Conjugation: The drug-linker construct, which has a maleimide (B117702) group, is then added to the solution of the reduced antibody. The maleimide group reacts specifically with the exposed thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[16]

-

Purification and Characterization: The resulting ADC is a heterogeneous mixture of molecules with different drug-to-antibody ratios (DARs). The final product is purified, typically using size-exclusion chromatography (SEC), to remove any unconjugated drug-linker molecules.[17] The average DAR is a critical quality attribute that is carefully measured and controlled.[17]

Caption: General experimental workflow for the synthesis of an MMAE-based ADC.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of MMAE-based ADCs.

Protocol: Synthesis of Val-Cit-PAB-MMAE Drug-Linker[17]

-

Peptide-Spacer Assembly: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

MMAE Coupling: Add MMAE (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.0 eq.), and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.

-

Purification: Once the reaction is complete, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

Fmoc Deprotection: Dissolve the purified product in DMF and add piperidine (B6355638) (20 eq.). Stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.

-

Final Purification: Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize to a solid.

Protocol: Antibody Conjugation[14][17]

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

-

Reduction: Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Drug-Linker Addition: Dissolve the mc-Val-Cit-PAB-MMAE drug-linker in an organic co-solvent like DMSO. Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours in the dark.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker.

-

Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Protocol: In Vitro Cytotoxicity Assay (WST-1)[18]

-

Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, free MMAE, and a non-targeting control ADC in culture medium. Add the treatments to the cells.

-

Incubation: Incubate the cells for a period of 72-96 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Analysis of Peptide Linker Performance

The choice of peptide linker significantly impacts the ADC's performance. Quantitative data from in vitro and in vivo studies are essential for optimizing linker design.

Table 1: In Vitro Cytotoxicity of MMAE and Peptide-Drug Conjugates

| Compound | Cell Line | Target Antigen | IC₅₀ / EC₅₀ (nM) | Citation |

| Free MMAE | PC-3 | N/A | ~2 | [6] |

| Free MMAE | C4-2B | N/A | ~48 | [6] |

| Free MMAE | BxPC-3 | N/A | 0.16 - 0.5 | [18] |

| Free MMAE | MIA PaCa-2 | N/A | 0.16 - 0.5 | [18] |

| [natCu]PDC-1 (αvβ6-BP-vc-MMAE) | BxPC-3 | Integrin αvβ6 | 65.1 ± 10.6 | [18] |

| [natCu]PDC-1 (αvβ6-BP-vc-MMAE) | MIA PaCa-2 | Integrin αvβ6 (low) | >250 | [18] |

| DAR 2 MMAE ADC | J1MT-1 (MDR1+) | HER2 | 1.023 | [19] |

| DAR 2 MMAF ADC | J1MT-1 (MDR1+) | HER2 | 0.213 | [19] |

Note: IC₅₀/EC₅₀ values are highly dependent on the specific cell line, assay conditions, and incubation times.

Table 2: Comparative Performance of Dipeptide Linkers

Different dipeptide sequences can be used in ADC linkers, leading to variations in stability and therapeutic activity. Studies comparing various linkers for non-internalizing antibodies have shown performance differences.

| Dipeptide Linker | Performance Observation | Rationale/Context | Citation |

| Val-Cit | Better performance compared to Val-Lys and Val-Arg. | Used in the context of a non-internalizing F16 antibody targeting tenascin-C. | [20][21] |

| Val-Ala | Exhibited better performance than Val-Cit, Val-Lys, and Val-Arg. | Also in the context of the non-internalizing F16 antibody. | [20][21][22] |

| Val-Lys | Associated with cleavage at the Valine C-terminus, not just the PABC site. | This alternative cleavage site was observed in mass spectrometric analysis. | [21] |

| Val-Arg | Similar to Val-Lys, showed alternative cleavage patterns. | The presence of basic residues (Lys, Arg) altered the primary metabolite formation. | [21] |

| Glu-Val-Cit | Tripeptide linker designed to increase stability in mouse plasma. | Resists cleavage by mouse carboxylesterase Ces1c while remaining sensitive to cathepsins. | [23] |

Conclusion

Peptide fragments, particularly the valine-citrulline dipeptide, are not merely structural spacers in the synthesis of MMAE-based ADCs; they are functional modules that are fundamental to the therapeutic strategy. They provide the crucial link between the targeting antibody and the cytotoxic payload, ensuring stability in circulation to minimize off-target toxicity.[][9] Most importantly, they serve as a substrate for specific lysosomal proteases, enabling the conditional and targeted release of MMAE only after the ADC has been internalized by the cancer cell.[1][10] The continued exploration of novel peptide sequences and linker technologies is a vital area of research, aiming to further enhance the stability, efficacy, and safety profile of the next generation of antibody-drug conjugates.[11][23]

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. herbmedpharmacol.com [herbmedpharmacol.com]

- 13. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. adcreview.com [adcreview.com]

- 20. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide: Core Principles of Antibody-Drug Conjugate Payload Synthesis

A Technical Whitepaper for Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The design and synthesis of these payloads, along with their subsequent conjugation to the antibody, are critical determinants of an ADC's therapeutic index. This in-depth technical guide provides a comprehensive overview of the fundamental principles governing ADC payload synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the major payload classes, their synthetic strategies, and the chemical methodologies for their conjugation to antibodies. This document includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic and conjugation processes, and visualizations of relevant biological and chemical workflows to facilitate a deeper understanding of this complex and rapidly evolving field.

Introduction to Antibody-Drug Conjugates

An Antibody-Drug Conjugate is a tripartite molecular construct comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that covalently connects them. The mAb is engineered to selectively bind to a tumor-associated antigen, thereby directing the ADC to cancer cells while minimizing exposure to healthy tissues. Following binding and internalization, the linker is designed to release the payload in its active form, leading to targeted cell death.[1] The efficacy and safety of an ADC are intricately linked to the properties of each component, with the payload's potency and mechanism of action being of paramount importance.

Major Classes of ADC Payloads

The majority of payloads utilized in clinically approved and investigational ADCs fall into two primary categories based on their mechanism of action: tubulin inhibitors and DNA-damaging agents.

Tubulin Inhibitors

These agents disrupt microtubule dynamics, which are essential for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.[2]

-

Auristatins: Synthetic analogs of the natural product dolastatin 10, auristatins like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are highly potent tubulin polymerization inhibitors.[3] Their synthetic accessibility allows for modular modification to incorporate linkers for antibody conjugation.[4]

-

Maytansinoids: Derivatives of the natural product maytansine, such as DM1 (emtansine) and DM4 (ravtansine), inhibit microtubule assembly by binding to tubulin.[2] Maytansine is produced by fermentation and subsequently modified synthetically to introduce a linker attachment point.[3][5]

DNA-Damaging Agents

These payloads exert their cytotoxicity by interacting with DNA, causing strand breaks, cross-linking, or other modifications that inhibit DNA replication and transcription.

-

Pyrrolobenzodiazepine (PBD) Dimers: These are synthetic compounds that bind to the minor groove of DNA and form covalent cross-links, leading to cell death.[6] PBD dimers are exceptionally potent and can overcome some mechanisms of drug resistance.[7][8]

-

Calicheamicins: These are enediyne antibiotics that cause double-stranded DNA breaks.[2] Gemtuzumab ozogamicin (B1678132), for instance, utilizes a calicheamicin (B1180863) derivative.[9]

-

Topoisomerase I Inhibitors: Payloads such as SN-38 and deruxtecan (B607063) (Dxd) inhibit topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and apoptosis.[1]

Synthesis of ADC Payloads: Experimental Protocols

The synthesis of ADC payloads is a complex process that varies depending on the payload class. Below are representative, high-level protocols for the synthesis of key payloads.

Protocol: Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a multi-step process involving the sequential coupling of specialized amino acid and peptide fragments.[10]

Key Steps:

-

Preparation of Key Intermediates: This involves the synthesis of protected amino acid analogs like Boc-L-Dolaisoleucine and N-methyl-L-valine.

-

Peptide Coupling: The intermediates are sequentially coupled using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).

-

Saponification and Final Coupling: The ester protecting groups are removed, and the final fragments are coupled to assemble the complete MMAE backbone.

-

Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC).

Protocol: Synthesis of Maytansinoid DM1

DM1 is a semi-synthetic payload derived from maytansine, which is produced via fermentation.

-

Fermentation and Isolation: The microorganism Actinosynnema pretiosum is cultured to produce ansamitocins, which are esters of maytansinol.

-

Hydrolysis: The ester group at the C3 position of the ansamitocin mixture is hydrolyzed to yield maytansinol.

-

Esterification: Maytansinol is then re-esterified with a linker-bearing acyl chain, typically N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, to introduce a disulfide bond for subsequent conjugation.

-

Purification: The resulting DM1 is purified by HPLC. A 76% yield has been reported for the final purification step.[5]

Protocol: Synthesis of a Pyrrolobenzodiazepine (PBD) Dimer Linker-Payload

The synthesis of PBD dimers is a complex, multi-step chemical synthesis. The following is a generalized workflow for creating a PBD dimer suitable for ADC development.

Key Steps:

-

Synthesis of the PBD Monomer Core: This involves the construction of the tricyclic pyrrolobenzodiazepine ring system.

-

Dimerization: Two PBD monomers are linked together, often through their C8 positions, using a flexible linker.

-

Introduction of a Linker for Antibody Conjugation: A functional group, such as a maleimide (B117702), is introduced to the PBD dimer to allow for covalent attachment to an antibody.

-

Purification: Each intermediate and the final PBD dimer-linker construct are purified using chromatographic methods.

Linker Chemistry and Conjugation Strategies

The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature payload release but allow for efficient cleavage within the target cell.[12]

Linker Types

-

Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH (acid-labile linkers), high glutathione (B108866) concentrations (disulfide linkers), or the presence of specific enzymes like cathepsin B (peptide linkers).[12]

-

Non-Cleavable Linkers: These linkers rely on the degradation of the antibody itself within the lysosome to release the payload. This typically results in the payload being attached to its linking amino acid.[13]

Conjugation Chemistries

The method of attaching the linker-payload to the antibody significantly impacts the homogeneity and properties of the final ADC.

-

Lysine (B10760008) Conjugation: This method targets the abundant ε-amino groups of lysine residues on the antibody surface.[14] It is a robust method but often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[13]

-

Cysteine Conjugation: This strategy typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups for conjugation, often with maleimide-containing linkers.[15] This method offers more control over the conjugation site and can lead to more homogeneous ADCs.

-

Antibody Preparation: The antibody is prepared in a suitable buffer, typically at a pH of around 8, to ensure the lysine residues are deprotonated and reactive.

-

Linker-Payload Activation: The linker-payload is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction: The activated linker-payload is added to the antibody solution and allowed to react, forming stable amide bonds with the lysine residues.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and aggregates. The average DAR is then determined.

-

Antibody Reduction: The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups.[16][17]

-

Linker-Payload Preparation: The linker-payload is synthesized with a maleimide group, which is highly reactive towards thiols.

-

Conjugation Reaction: The maleimide-functionalized linker-payload is added to the reduced antibody solution at a pH between 6.5 and 7.5 to facilitate the Michael addition reaction, forming a stable thioether bond.[15]

-

Purification and Characterization: The ADC is purified, and the DAR is characterized. This method can produce ADCs with a more defined DAR, often around 4 or 8.

Quantitative Data in ADC Synthesis

The precise control and characterization of ADC synthesis are critical for ensuring batch-to-batch consistency and therapeutic efficacy. Key quantitative parameters include reaction yields, purity, and the drug-to-antibody ratio (DAR).

| Payload | Antibody | Linker Type | Conjugation Chemistry | Average DAR | Yield | Purity | Reference |

| DM1 | Trastuzumab | Non-cleavable (SMCC) | Lysine | ~3.5 | N/A | >95% | [18] |

| MMAE | Brentuximab | Cleavable (vc-PABC) | Cysteine | ~4 | N/A | N/A | [6][19] |

| Ozogamicin | Gemtuzumab | Cleavable (hydrazone) | Lysine | 4-6 moles/mole Ab | N/A | N/A | [20] |

| DM4 | M9346A | Cleavable (sulfo-SPDB) | Lysine | 2-10 | Good | High monomer content | [21] |

| DM1 | Trastuzumab | Dimaleimide | Cysteine | ~8 | N/A | High uniformity | [3] |

| MMAE-Linker | Peptide | N/A | Solution Phase | 1:1 (payload:peptide) | 78-89% | >99% | [22] |

Signaling Pathways and Experimental Workflows

The cytotoxic payloads of ADCs induce cell death through distinct signaling pathways. Understanding these pathways is crucial for payload selection and predicting therapeutic outcomes.

Signaling Pathway of Tubulin Inhibitors (MMAE and DM1)

Tubulin inhibitors like MMAE and DM1 induce mitotic catastrophe by disrupting microtubule dynamics, leading to prolonged G2/M cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway.[23][24]

Signaling Pathway of DNA-Damaging Agents (PBD Dimers)

PBD dimers cross-link DNA, leading to the activation of the DNA Damage Response (DDR) pathway, cell cycle arrest, and ultimately apoptosis.[25]

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC.

Conclusion

The synthesis of ADC payloads and their subsequent conjugation to antibodies are highly complex but critical processes in the development of effective and safe targeted cancer therapies. This guide has provided a detailed overview of the core principles, including the major payload classes, their synthesis, and conjugation strategies. The provided protocols, quantitative data, and pathway visualizations offer a foundational resource for professionals in the field. As ADC technology continues to advance, innovations in payload design, linker chemistry, and site-specific conjugation will undoubtedly lead to the development of next-generation ADCs with even greater therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 25. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent that is a critical component of numerous antibody-drug conjugates (ADCs).[1][2] Its efficacy is derived from its ability to inhibit tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.[2] The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[1] This document provides a detailed protocol for the synthesis of a key tetrapeptide precursor, herein designated as MMAE Intermediate-10 (Boc-Val-Dil-Dap-OMe) .

The synthesis of this intermediate is a critical step in the overall production of MMAE, requiring careful control of reaction conditions to ensure high yield and purity. The protocols outlined below are based on established synthetic routes for dolastatin 10 analogs and MMAE.[3][4]

Data Presentation

The following table summarizes the expected yields and purity for each step in the synthesis of MMAE Intermediate-10. These values are representative and may vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (HPLC) |

| 1 | Boc-L-Val-L-Dil-OMe | C₂₇H₅₂N₂O₆ | 516.71 | 85-95 | >95% |

| 2 | H-L-Val-L-Dil-OMe | C₂₂H₄₄N₂O₄ | 416.60 | 90-98 | >97% |

| 3 | MMAE Intermediate-10 (Boc-L-Val-L-Dil-L-Dap-OMe) | C₃₉H₆₅N₃O₈ | 708.0 | 80-90 | >95% |

Experimental Protocols

Materials and Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 1: Synthesis of Boc-L-Val-L-Dil-OMe

This step involves the coupling of Boc-protected L-Valine with the methyl ester of Dolaisoleucine (Dil-OMe).

-

Activation of Boc-L-Valine:

-

Dissolve Boc-L-Valine (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the hydrochloride salt of dolaisoleucine methyl ester (Dil-OMe·HCl) (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (B128534) (TEA) (1.2 equivalents) to neutralize the HCl salt.

-

Add the activated Boc-L-Valine solution to the Dil-OMe solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-L-Val-L-Dil-OMe as a white solid.[1]

-

Step 2: Boc Deprotection of Boc-L-Val-L-Dil-OMe

This step removes the Boc protecting group to prepare the dipeptide for the next coupling reaction.

-

Deprotection Reaction:

-

Dissolve the purified Boc-L-Val-L-Dil-OMe from Step 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1 hour.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the dipeptide (H-L-Val-L-Dil-OMe·HCl).

-

This product is typically used in the next step without further purification.

-

Step 3: Synthesis of MMAE Intermediate-10 (Boc-L-Val-L-Dil-L-Dap-OMe)

This final step involves the coupling of the dipeptide from Step 2 with Boc-protected Dolaproine (Boc-Dap-OH).

-

Activation of Boc-Dap-OH:

-

Dissolve Boc-Dap-OH (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution to activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the H-L-Val-L-Dil-OMe·HCl from Step 2 in anhydrous DMF.

-

Add DIPEA (1.2 equivalents) to neutralize the HCl salt.

-

Add the activated Boc-Dap-OH solution to the dipeptide solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford MMAE Intermediate-10 (Boc-L-Val-L-Dil-L-Dap-OMe) as a white solid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of MMAE Intermediate-10.

Caption: Synthetic workflow for MMAE Intermediate-10.

References

Application Notes and Protocols for the Structural Characterization of MMAE Intermediate-10 by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in targeted cancer therapy. The synthesis of MMAE is a complex, multi-step process involving numerous chiral intermediates. Meticulous structural characterization of these intermediates is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the structural elucidation of MMAE intermediate-10 (also referred to as intermediate-9 in some literature) , chemically known as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate , using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Information

MMAE Intermediate-10

| Property | Value |

| IUPAC Name | tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate |

| Molecular Formula | C₂₂H₃₅NO₅ |

| Molecular Weight | 393.52 g/mol |

| CAS Number | 154633-73-5 |

| Chemical Structure |  |

Data Presentation

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.28 | m | 5H | Ar-H (Cbz) |

| 5.15 | s | 2H | -CH ₂-Ph (Cbz) |

| 4.01 | m | 1H | H -4 |

| 3.65 | m | 1H | H -3 |

| 3.32 | s | 3H | -OCH ₃ |

| 2.85 | s | 3H | N-CH ₃ |

| 2.45 - 2.30 | m | 2H | H -2 |

| 1.85 | m | 1H | H -5 |

| 1.44 | s | 9H | -C(CH ₃)₃ |

| 1.35 | m | 2H | H -6 |

| 0.90 | d | 3H | H -5-CH₃ |

| 0.85 | t | 3H | H -7 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C =O (ester) |

| 156.0 | C =O (carbamate) |

| 136.8 | Ar-C (Cbz, quat.) |

| 128.5 | Ar-C H (Cbz) |

| 128.0 | Ar-C H (Cbz) |